MFCD11842550
Overview
Description
The compound identified as “MFCD11842550” is known as 2-p-Tolyloxy-acetamidine hydrochloride. This compound is a chemical entity with significant applications in various fields, including chemistry, biology, and industry. It is characterized by its unique molecular structure, which contributes to its diverse reactivity and utility.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-Tolyloxy-acetamidine hydrochloride typically involves the reaction of p-toluidine with chloroacetonitrile, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalysts: No specific catalysts are generally required for this synthesis.
Industrial Production Methods
In an industrial setting, the production of 2-p-Tolyloxy-acetamidine hydrochloride follows a similar synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix the reactants.
Purification: The product is purified through crystallization or recrystallization techniques.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-p-Tolyloxy-acetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted acetamidine compounds.
Scientific Research Applications
2-p-Tolyloxy-acetamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-p-Tolyloxy-acetamidine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
2-p-Tolyloxy-acetamidine hydrochloride can be compared with other similar compounds, such as:
2-p-Tolyloxy-acetamide: Similar structure but lacks the amidine group.
p-Toluidine: A precursor in the synthesis of 2-p-Tolyloxy-acetamidine hydrochloride.
Acetamidine Hydrochloride: Contains the amidine group but lacks the p-tolyloxy moiety.
Uniqueness
The uniqueness of 2-p-Tolyloxy-acetamidine hydrochloride lies in its combined structural features of the p-tolyloxy and acetamidine groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(4-methylphenoxy)ethanimidamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-2-4-8(5-3-7)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMVUCOMXWKSLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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